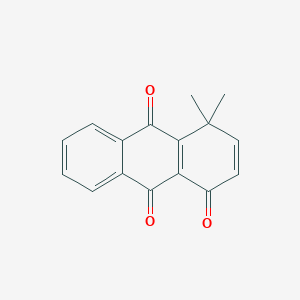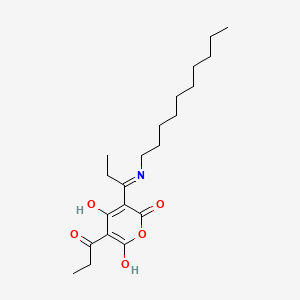
Glycyl-N-methylglycyl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-N-methylglycyl-L-alanine is a dipeptide composed of glycine, N-methylglycine, and L-alanine. It is a small molecule with the molecular formula C₅H₁₀N₂O₃ and a molecular weight of 146.1445 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-N-methylglycyl-L-alanine typically involves the coupling of protected amino acids. One common method is to use N-Boc protected glycine and L-alanine. The synthesis begins with the protection of the amino group of glycine using Boc anhydride to form N-Boc-glycine. This is followed by the activation of the carboxyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC). The activated N-Boc-glycine is then reacted with N-methylglycine to form the dipeptide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
Glycyl-N-methylglycyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Glycyl-N-methylglycyl-L-alanine has several scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: The compound is studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of peptide-based materials and as a component in various biochemical assays
作用機序
The mechanism of action of Glycyl-N-methylglycyl-L-alanine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as metabolism and gene expression .
類似化合物との比較
Similar Compounds
Glycyl-L-alanine: A dipeptide composed of glycine and L-alanine.
N-Glycyl-L-alanine: Another dipeptide with similar structural features.
Glycine-alanine dipeptide: A simple dipeptide used in various biochemical studies
Uniqueness
Glycyl-N-methylglycyl-L-alanine is unique due to the presence of the N-methylglycine moiety, which imparts distinct chemical and biological properties. This modification can influence the compound’s stability, solubility, and interaction with biological targets, making it a valuable tool in research and potential therapeutic applications .
特性
CAS番号 |
158242-50-3 |
|---|---|
分子式 |
C8H15N3O4 |
分子量 |
217.22 g/mol |
IUPAC名 |
(2S)-2-[[2-[(2-aminoacetyl)-methylamino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C8H15N3O4/c1-5(8(14)15)10-6(12)4-11(2)7(13)3-9/h5H,3-4,9H2,1-2H3,(H,10,12)(H,14,15)/t5-/m0/s1 |
InChIキー |
VWZWMLGLLVWEMJ-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)CN(C)C(=O)CN |
正規SMILES |
CC(C(=O)O)NC(=O)CN(C)C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)

phosphanium chloride](/img/structure/B14269078.png)



phosphane](/img/structure/B14269108.png)




![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)
![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
